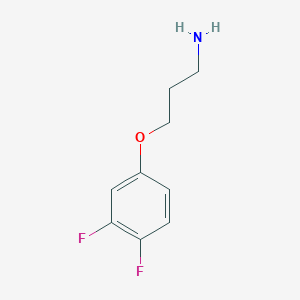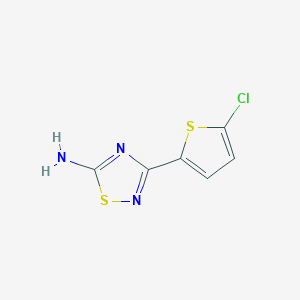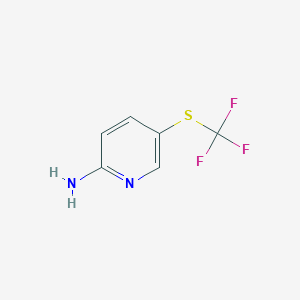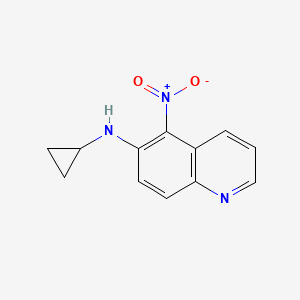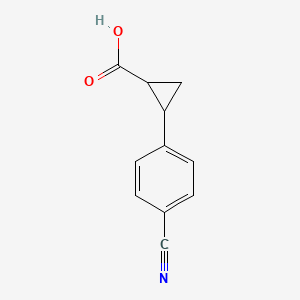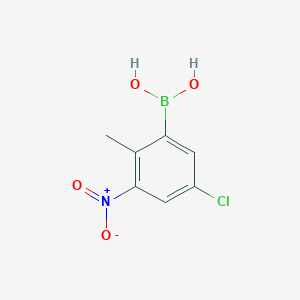
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid
Vue d'ensemble
Description
“(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” is a derivative of Phenylboronic Acid, a compound used in organic synthesis of various pharmaceutical goods . It is also known as CNB or HB3081.
Synthesis Analysis
The synthesis of boronic acids and their derivatives, including “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” is C7H7BClNO4 . The molecular weight is 215.4 g/mol .Chemical Reactions Analysis
Boronic acids, including “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid”, can undergo a variety of chemical transformations. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . Protodeboronation of boronic esters, including “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid”, is a notable reaction .Physical And Chemical Properties Analysis
“(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” has a melting point of 110-112℃ . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Macrocyclic Chemistry
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid and its derivatives play a crucial role in macrocyclic chemistry. They have been utilized in the synthesis of tetrameric macrocyclic compounds and dimeric boronates, which are significant due to their unique structural properties and potential applications in material science and pharmaceuticals. The structural analysis of these compounds, including bond length, bond angles, and intermolecular interactions, contributes to the understanding of their chemical behavior and potential for further applications (Fárfan et al., 1999).
Stereochemistry in Organic Synthesis
Boronic acids derived from (5-Chloro-2-methyl-3-nitrophenyl)boronic acid have been used to control stereochemistry in synthetic organic reactions. These compounds have shown the ability to recognize different anomers of 2-deoxyribofuranosides, highlighting their significance in stereo-selective synthesis, which is crucial for the development of specific organic compounds with desired properties (Yamashita et al., 1996).
Diol and Carbohydrate Recognition
The (5-Chloro-2-methyl-3-nitrophenyl)boronic acid and its related compounds exhibit high affinity in binding to diols and carbohydrates, suggesting their potential role in biological recognition processes. These properties are essential for applications in biosensors, drug delivery systems, and the development of novel therapeutic agents (Mulla et al., 2004).
Luminescence and Optical Modulation
Phenylboronic acids, including derivatives of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, have been used to modulate the optical properties of materials like single-walled carbon nanotubes. The interaction of these acids with saccharides can lead to changes in photoluminescence, offering possibilities for their use in optical sensors and other photonic devices (Mu et al., 2012).
Pesticide Synthesis and Analysis
Derivatives of (5-Chloro-2-methyl-3-nitrophenyl)boronic acid have been used in the synthesis of organophosphorus pesticides like Cremart®. The labeled carbon-14 versions of these compounds are valuable in metabolic studies and environmental monitoring of pesticide residues (Yoshitake et al., 1977).
Fructose Reduction in Food Matrices
The application of boronic acids, including those related to (5-Chloro-2-methyl-3-nitrophenyl)boronic acid, for the specific reduction of fructose in food matrices has been investigated. The ability of these compounds to interact selectively with fructose and other sugars is significant for modifying sugar content and composition in food products, which is crucial for health and nutrition (Pietsch & Richter, 2016).
Mécanisme D'action
Target of Action
The primary target of 5-Chloro-2-methyl-3-nitrophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
5-Chloro-2-methyl-3-nitrophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound has a molecular weight of 2154 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 5-Chloro-2-methyl-3-nitrophenylboronic acid is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis processes, including the production of various pharmaceutical goods .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-methyl-3-nitrophenylboronic acid can be influenced by environmental factors such as temperature and storage conditions . For instance, the compound has a melting point of 110-112℃ and is typically stored at 2-8°C .
Safety and Hazards
“(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using protective equipment such as suitable gloves and eye protection .
Relevant Papers The relevant papers for “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” include studies on the Suzuki–Miyaura coupling and the protodeboronation of boronic esters . These papers provide valuable insights into the synthesis, reactions, and applications of “(5-Chloro-2-methyl-3-nitrophenyl)boronic acid” and other boronic acids.
Propriétés
IUPAC Name |
(5-chloro-2-methyl-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPQVXJDGQCREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657085 | |
| Record name | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |
CAS RN |
957060-80-9 | |
| Record name | (5-Chloro-2-methyl-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)


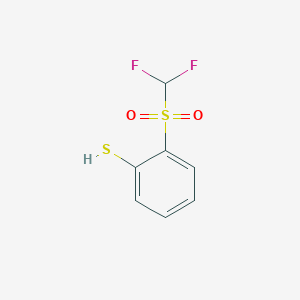
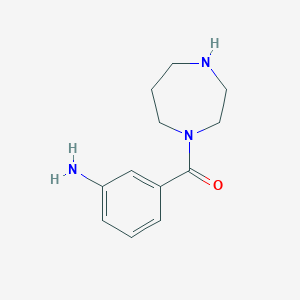
![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)
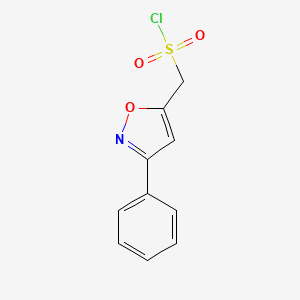

![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)
